4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one

Analytical chemistry Quality control Impurity profiling

Researchers often face metabolic instability in piperidine-containing probes. This saturated gem-dimethyl aminoketone solves this by shielding the motif from CYP450 oxidation, extending assay windows. Procurement is safeguarded by a simple GC-MS protocol to confirm lot purity. - Extends metabolic half-life vs. non-gem-dimethyl analogs. - Bypasses 3 synthetic steps in fexofenadine-class molecule synthesis. - QC protocol: 5-min GC-MS check confirms <5% undesired enone impurity.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
Cat. No. B12348021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CCN1CCCCC1
InChIInChI=1S/C12H23NO/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13/h4-10H2,1-3H3
InChIKeyNMXXPJCNGVQNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one: Identity and Properties


4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one (CAS 140136-50-1, free base formula C12H23NO) is a tertiary aminoketone that combines a 4,4-dimethylpentan-3-one scaffold with an N-linked piperidine ring . This structural arrangement places a basic amine nitrogen four bonds away from a ketone carbonyl in a fully saturated chain, distinguishing it from unsaturated enone analogs that frequently appear as synthetic byproducts or alternative building blocks [1]. The compound is most commonly supplied as the hydrochloride salt (C12H24ClNO, MW 233.78 g/mol) and is employed as a non-regulated synthetic intermediate in medicinal chemistry programs requiring sterically hindered aminoketone motifs.

Gem-dimethyl steric shield for metabolic stability context
Supplied as hydrochloride salt; verify salt form before use
GC-MS distinguishable from unsaturated enone contaminant

Why Unsubstituted Analogs Cannot Substitute


The two methyl groups at the 4-position impose significantly greater steric demand than hydrogen atoms and simultaneously eliminate C–H bonds that are susceptible to cytochrome P450-mediated oxidation [1]. Replacing this compound with a non-gem-dimethyl analog (e.g., 1-(piperidin-1-yl)pentan-3-one) would remove the metabolic shielding effect and alter the conformational ensemble around the ketone, potentially compromising yield in downstream reactions that rely on the steric environment of the carbonyl. The following quantitative evidence demonstrates where these structural differences translate into measurable differentiation.

Target Feature
Why Unsubstituted Analog Falls Short
4,4-Dimethyl groups block CYP oxidation sites
Non-gem-dimethyl analog lacks metabolic shielding; may undergo rapid oxidative clearance
Steric constraint around the ketone influences reactivity
Analog with unsubstituted chain alters conformational ensemble, potentially reducing synthetic yield

Quantitative Differentiation Evidence


GC-MS Resolution from Enone Contaminant

GC-MS analysis provides unambiguous discrimination between the target saturated ketone and the α,β-unsaturated enone that can arise during synthesis or storage. The two species differ by exactly 2 mass units, enabling baseline resolution even on unit-resolution instruments [1].

GC-MS Resolution
Head-to-head
Target m/z 197.32 vs enone m/z 195.31 (Δ = 2 Da)
Enables lot identity confirmation against enone contaminant
EI-MS; free base form
Analytical chemistry Quality control Impurity profiling

Metabolic Stability from Geminal Dimethyl Substitution

The 4,4-dimethyl motif eliminates the possibility of oxidative N-dealkylation or α-carbonyl hydroxylation at that position. Medicinal chemistry reviews document that gem-dimethyl groups reduce cytochrome P450-mediated clearance in aminoketone scaffolds by blocking unactivated C–H bond oxidation, with in vitro microsomal half-life improvements typically ranging from 2- to 10-fold relative to the non-gem-dimethyl analog when the oxidation site is sterically or electronically accessible [1].

Metabolic Half-life
Class-level
Estimated >4-fold T₁/₂ improvement (class-level extrapolation)
Supports metabolic stability screening context
Requires direct experimental validation
Drug metabolism Pharmacokinetics Medicinal chemistry

Procurement-Driven Application Scenarios


QC Identity Confirmation via GC-MS

Because the saturated ketone (target) and its enone analog differ by precisely 2 Da, a receiving laboratory can run a 5-minute GC-MS check on each new lot and instantly confirm whether the material contains >5% of the undesired unsaturated species [1]. This protocol is compatible with the EI-MS instrumentation standard in most medicinal chemistry CROs.

Metabolically Stable Chemical Probe Design

Investigators building piperidine-containing probe molecules where the linker must survive hepatic microsomal incubation can select 4,4-dimethyl-1-(piperidin-1-yl)pentan-3-one as a synthetic fragment, leveraging the gem-dimethyl effect to reduce oxidative clearance and extend the assay window [2].

Sterically Hindered Antihistamine Intermediate

The 4,4-dimethyl substitution pattern is a core motif in certain fexofenadine-class antihistamines. Purchasing this compound as a pre-fabricated building block bypasses three synthetic steps compared to constructing the gem-dimethyl ketone moiety de novo, shortening lead optimization timelines in allergy research programs [3].

Application
Selection Property
Validation Focus
QC Identity Confirmation via GC-MS
Molecular ion mass difference (2 Da)
Enone contaminant detection
Metabolically Stable Chemical Probe Design
Gem-dimethyl metabolic shield
Microsomal stability assay context
Sterically Hindered Antihistamine Intermediate
Pre-fabricated gem-dimethyl ketone scaffold
Synthetic step reduction (allergy research)
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